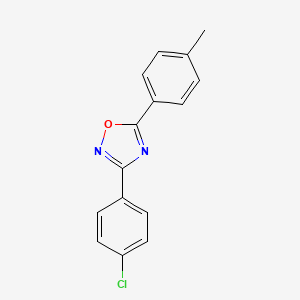
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. FMP has gained significant attention in the scientific community due to its potential therapeutic application in various diseases.
作用机制
The exact mechanism of action of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. It also modulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in stress response. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to reduce the levels of corticosterone, a stress hormone, in animal models.
实验室实验的优点和局限性
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily checked using analytical techniques. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide also exhibits high stability and can be stored for extended periods. However, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has poor water solubility, which makes it difficult to administer orally. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide also has low bioavailability and requires a high dose to produce therapeutic effects.
未来方向
There are several future directions for N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide research. One potential area of research is the development of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide prodrugs, which can improve its bioavailability and water solubility. Another area of research is the investigation of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's potential therapeutic application in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide analogs with improved pharmacological properties is an area of interest. Finally, the investigation of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's mechanism of action at the molecular level can provide insights into its therapeutic potential.
Conclusion:
In conclusion, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a promising chemical compound with potential therapeutic application in various diseases. Its easy synthesis method, stability, and significant antidepressant, anxiolytic, and antipsychotic effects make it a promising candidate for further research. However, its poor water solubility and low bioavailability are limitations that need to be addressed. Future research can focus on developing N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide prodrugs, investigating its potential therapeutic application in other diseases, developing N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide analogs with improved pharmacological properties, and investigating its mechanism of action at the molecular level.
合成方法
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using a simple and efficient method. It involves the reaction of 3-fluoroaniline and 2-methoxybenzaldehyde with piperazine and carboxylic acid in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in high yield and purity.
科学研究应用
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic application in various diseases, including depression, anxiety, and schizophrenia. It has been found to exhibit significant antidepressant, anxiolytic, and antipsychotic effects in preclinical studies. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been shown to improve cognitive function and memory in animal models.
属性
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-8-3-2-7-16(17)21-9-11-22(12-10-21)18(23)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCCFOLIZSOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7002973 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5810863.png)
![1-[(methoxy-NNO-azoxy)acetyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}hexahydropyrimidine](/img/structure/B5810868.png)
![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5810903.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)

![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)
![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B5810931.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)

![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)